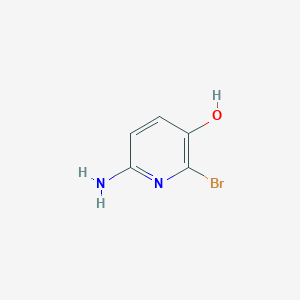

6-Amino-2-bromopyridin-3-ol

Description

The Role of Pyridine (B92270) Derivatives in Contemporary Organic Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, and its derivatives are cornerstone scaffolds in modern organic chemistry. researchgate.netnih.gov This structural motif is prevalent in numerous natural products, including essential vitamins like niacin and pyridoxine, as well as a vast array of alkaloids. lifechemicals.comresearchgate.net The pyridine ring's unique electronic properties, characterized by an electron-deficient ring system, make it susceptible to nucleophilic substitution, particularly at the C-2 and C-4 positions, while electrophilic substitution typically occurs at the C-3 position under more demanding conditions. nih.gov

In the pharmaceutical realm, pyridine derivatives are integral to a multitude of therapeutic agents, demonstrating a wide spectrum of biological activities such as antimicrobial, antiviral, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The inclusion of a pyridine scaffold can significantly influence a molecule's pharmacological activity, solubility, and pharmacokinetic profile. nih.govnih.gov Consequently, functionalized pyridines are highly valued as building blocks in the design and synthesis of new drugs and agrochemicals. lifechemicals.com

The Significance of Aminopyridinols as Heterocyclic Scaffolds in Research

Within the broad class of pyridine derivatives, aminopyridinols are a particularly noteworthy subclass. These compounds are characterized by the presence of both an amino (-NH2) and a hydroxyl (-OH) group on the pyridine ring. This dual functionalization imparts a high degree of versatility to the scaffold. The amino group, being nucleophilic, and the hydroxyl group can both serve as handles for further chemical modifications, allowing for the construction of more complex molecular architectures.

The relative positions of the amino and hydroxyl groups on the pyridine ring influence the electronic environment and reactivity of the scaffold, making them valuable synthetic intermediates. For instance, the presence of these groups can direct the regioselectivity of subsequent reactions, such as halogenation or nitration. Aminopyridinol scaffolds are key components in the synthesis of various biologically active compounds, and their study continues to be an active area of research.

Positioning of 6-Amino-2-bromopyridin-3-ol within Advanced Pyridinol Research

The compound this compound holds a specific and strategic position in advanced pyridinol research. It is a trifunctionalized pyridine, featuring an amino group at the 6-position, a bromine atom at the 2-position, and a hydroxyl group at the 3-position. This particular arrangement of functional groups makes it a highly versatile and valuable intermediate in multi-step organic synthesis.

The bromine atom at the 2-position is particularly significant. As a halogen, it can serve as a leaving group in nucleophilic substitution reactions or, more importantly, act as a handle for modern cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings). This allows for the facile introduction of a wide variety of carbon-based or other functional groups at this position, enabling the synthesis of diverse libraries of compounds for screening and development.

The amino group at the 6-position and the hydroxyl group at the 3-position provide additional sites for chemical modification. The amino group's nucleophilicity allows for reactions like acylation or alkylation, while the hydroxyl group can be etherified or esterified. pipzine-chem.com The interplay of these three functional groups on a single, simple heterocyclic core makes this compound a powerful building block for constructing complex molecules with potential applications in medicinal chemistry and materials science. For example, it serves as a precursor for creating novel heterocyclic systems by leveraging its multiple reaction points for cyclization reactions.

Below is a table detailing some of the key chemical properties of this compound.

| Property | Value |

| CAS Number | 934758-27-7 chemicalbook.com |

| Molecular Formula | C5H5BrN2O nih.gov |

| Molecular Weight | 189.01 g/mol nih.gov |

| Boiling Point | 421.3±45.0 °C at 760 mmHg sigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

| IUPAC Name | 2-amino-6-bromopyridin-3-ol nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

6-amino-2-bromopyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2O/c6-5-3(9)1-2-4(7)8-5/h1-2,9H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGXNFINAFBXTNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1O)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60696241 | |

| Record name | 6-Amino-2-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187930-22-8 | |

| Record name | 6-Amino-2-bromo-3-pyridinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187930-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Amino-2-bromopyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60696241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Strategic Approaches for the Synthesis of 6 Amino 2 Bromopyridin 3 Ol and Analogous Structures

Conventional Organic Synthesis Methodologies for Pyridinol Derivatives

Conventional methods for synthesizing pyridinol derivatives often involve multi-step sequences that rely on classical organic reactions. These approaches, while established, can sometimes be limited by harsh reaction conditions and the availability of starting materials.

Halogenation and Functional Group Interconversion Strategies

Halogenation of the pyridine (B92270) ring is a fundamental step in the synthesis of many pyridinol derivatives. nih.govyoutube.comnih.gov Direct halogenation of pyridines can be challenging due to the electron-deficient nature of the ring system, often requiring high temperatures or the use of strong acids. nih.govyoutube.com For instance, the bromination of pyridines can be achieved using bromine in the presence of a strong acid, but this can lead to a mixture of products. youtube.com

A common strategy to overcome the low reactivity of the pyridine ring is the use of pyridine N-oxides. The N-oxide group activates the ring towards electrophilic substitution, allowing for more selective halogenation at the 2- and 4-positions. nih.govchemrxiv.org Subsequent deoxygenation of the N-oxide yields the desired halopyridine.

Functional group interconversions are also crucial. fiveable.me For example, a nitro group can be introduced and subsequently reduced to an amino group. The synthesis of 2,3-diaminopyridine (B105623) has been achieved through the reduction of 2-amino-3-nitropyridine (B1266227) using various reducing agents like iron in acidified ethanol (B145695) or tin and hydrochloric acid. orgsyn.org A similar approach could be envisioned for the synthesis of 6-Amino-2-bromopyridin-3-ol, potentially starting from a nitropyridine precursor like 2-Bromo-6-nitropyridin-3-ol. bldpharm.comsigmaaldrich.com

Multistep Syntheses from Readily Available Precursors

The construction of the this compound scaffold can be achieved through a multi-step synthesis commencing from simple, commercially available starting materials. A plausible synthetic route could involve the initial synthesis of a substituted pyridine ring followed by the introduction and manipulation of functional groups. For example, 2,6-dichloropyridine (B45657) can serve as a starting material, which can undergo nucleophilic substitution reactions. psu.edu

One reported synthesis of a related compound, 2-amino-6-chloropyridine, involved the reaction of 2,6-dichloropyridine with hydrazine (B178648) hydrate (B1144303) to form 2-hydrazino-6-chloropyridine, which was then reduced to the desired aminopyridine. psu.edu Another approach involved the conversion of the hydrazino derivative to an azide, followed by reduction. psu.edu These strategies highlight the potential for building complexity on a pre-existing pyridine core.

The synthesis of various pyridine derivatives often relies on condensation reactions. For instance, the synthesis of certain pyridines can be achieved through the reaction of α,β-unsaturated N-benzyl aldimines and ketimines with alkynes. organic-chemistry.org Another versatile method involves the one-step conversion of N-vinyl and N-aryl amides to pyridines and quinolines using trifluoromethanesulfonic anhydride (B1165640) and 2-chloropyridine. organic-chemistry.org

Hofmann Degradation and Related Transformations for Aminobromopyridines

The Hofmann degradation, or Hofmann rearrangement, is a classic method for converting a primary amide into a primary amine with one less carbon atom. vedantu.combyjus.comyoutube.com This reaction proceeds by treating the amide with bromine and a strong base, such as sodium hydroxide (B78521). vedantu.combyjus.com The key intermediate in this transformation is an isocyanate, which is then hydrolyzed to the amine. byjus.comiitk.ac.in

This methodology has been applied to the synthesis of aminobromopyridines. For example, a method for preparing aminobromopyridines involves the Hofmann degradation of bromopyridine carboxamides. google.com Specifically, compounds like 3-bromo-2-pyridine carboxamide and 6-bromo-2-pyridine carboxamide can be converted to their corresponding amino derivatives. google.com This approach offers a direct way to introduce an amino group onto a brominated pyridine ring, which could be a key step in the synthesis of this compound.

Catalytic and Biocatalytic Advancements in Aminopyridinol Synthesis

Modern synthetic chemistry has seen a surge in the development of catalytic methods, which often offer milder reaction conditions, higher selectivity, and greater functional group tolerance compared to conventional approaches.

Transition Metal-Catalyzed Cross-Coupling Reactions for C-Br Bond Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.com These reactions are particularly useful for the functionalization of aryl halides, including bromopyridines. tcichemicals.com

Palladium catalysts are widely used in cross-coupling reactions. libretexts.org The Suzuki-Miyaura coupling, for example, involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base to form a C-C bond. libretexts.org This reaction is highly effective for creating biaryl compounds. libretexts.org

The Buchwald-Hartwig amination is another important palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This reaction has been successfully applied to the synthesis of N³-substituted 2,3-diaminopyridines from 3-halo-2-aminopyridines. nih.gov The use of specific ligands, such as RuPhos and BrettPhos, has been shown to be crucial for the efficiency of these couplings. nih.gov

Palladium-catalyzed reactions have also been used for the selective cross-coupling between 2-bromopyridines and aryl bromides. acs.org Furthermore, palladium on carbon has been used as a catalyst for the reductive cross-coupling of halobenzenes with pyridine. researchgate.net These methods demonstrate the versatility of palladium catalysis in modifying the pyridine ring and could be adapted for the synthesis of this compound by functionalizing the C-Br bond. For instance, a suitable coupling partner could be introduced at the 2-position of a bromopyridine precursor.

Recent research has also explored visible-light-driven C-N cross-coupling reactions catalyzed by a conjugated polymer network doped with palladium. rsc.org While a reaction with 3-bromopyridine (B30812) did not yield the desired product in one study, this area of research holds promise for developing more sustainable catalytic systems. rsc.org

Interactive Data Table: Palladium-Catalyzed Reactions for Pyridine Functionalization

| Reaction Type | Substrates | Catalyst System | Key Features |

| Buchwald-Hartwig Amination | 3-Halo-2-aminopyridines, primary/secondary amines | RuPhos- or BrettPhos-precatalysts with LiHMDS | Synthesis of N³-substituted 2,3-diaminopyridines. nih.gov |

| Suzuki-Miyaura Coupling | Alkenyl/aryl/alkynyl organoboranes, halides/triflates | Palladium catalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Formation of C-C bonds to create conjugated systems. libretexts.org |

| Reductive Cross-Coupling | Halobenzenes, pyridine | Palladium on carbon | Reductive coupling of aryl halides with pyridine. researchgate.net |

| Selective Cross-Coupling | 2-Bromopyridines, aryl bromides | Palladium catalysts | Construction of functionalized bipyridines. acs.org |

Copper-Mediated Coupling Processes

Copper-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-heteroatom bonds, offering a complementary and often milder alternative to palladium-catalyzed systems. These methods are particularly relevant for constructing the aminopyridinol scaffold by forming C-N and C-O bonds.

A general and non-oxidative method for N-amidation involves the coupling of organoboronic acids with O-acetyl hydroxamic acids using a copper(I) source. nih.gov This process proceeds under non-basic conditions, which is advantageous when dealing with sensitive functional groups. nih.gov The reaction is optimized with copper(I) thiophene-2-carboxylate (B1233283) (CuTC) in THF at 60 °C, providing a chemoselective route to C-N bond formation. nih.gov Similarly, copper-mediated multicomponent reactions have been developed to form various carbon-nitrogen bonds, highlighting the versatility of copper catalysis in complex syntheses. organic-chemistry.org

For the formation of the C-O bond, a highly efficient protocol utilizes a copper(II) catalyst for the cross-coupling of aryl bromides with aliphatic diols. rsc.org This method is notable for its use of an inexpensive and easily removable catalyst (CuCl2) and for the multifunctional role of the diol as a reactant, ligand, and solvent. rsc.org Such a strategy could be envisioned for introducing the hydroxyl group onto a bromo-aminopyridine precursor.

Furthermore, copper-promoted domino reactions can be employed to construct complex heterocyclic systems in a one-pot fashion. For instance, a method for synthesizing 2-arylaminobenzimidazoles involves a copper-catalyzed desulfurization/nucleophilic substitution followed by a domino intra- and intermolecular C-N cross-coupling. nih.gov This addresses common issues like the low reactivity of bromo precursors and the need for expensive catalysts, providing a practical route for building substituted amino-heterocycles. nih.gov

Table 1: Overview of Relevant Copper-Mediated Coupling Reactions

| Coupling Type | Reactants | Catalyst System | Key Features |

|---|---|---|---|

| C-N Amidation | Organoboronic acids, O-acetyl hydroxamic acids | Cu(I) thiophene-2-carboxylate (CuTC) | Non-basic, non-oxidizing conditions; high chemoselectivity. nih.gov |

| C-N Coupling | Boronic acids, amines, carbon disulfide | Cu(OAc)2 / K2CO3 | Three-component coupling for dithiocarbamates; mild conditions. organic-chemistry.org |

| C-O Coupling | Aryl bromides, aliphatic diols | CuCl2 / K2CO3 | Ligand-free; diol acts as reactant, ligand, and solvent. rsc.org |

| Domino C-N Coupling | Thiourea, 2-bromoaniline (B46623) | Copper salt / NaOAc | Multistep one-pot synthesis; addresses low reactivity of bromo precursors. nih.gov |

Chemoenzymatic and Whole-Cell Biotransformation Approaches for Hydroxylation and Amination

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective alternatives to traditional chemical synthesis, operating under mild conditions and often obviating the need for complex protection-deprotection steps. nih.govmdpi.com These approaches are increasingly applied for the functionalization of heterocyclic compounds.

Whole-cell biotransformation systems are particularly effective for specific hydroxylation and amination reactions. The bacterium Burkholderia sp. MAK1 has been identified as an efficient biocatalyst for the oxyfunctionalization of the pyridine ring. nih.gov This strain possesses a pyridin-2-ol-inducible 5-monooxygenase with broad substrate specificity but strict regiospecificity, catalyzing hydroxylation at the C5 position of various pyridin-2-ols and pyridin-2-amines. nih.gov Notably, the study demonstrated the successful bioconversion of pyridin-2-amines containing chloro, bromo, or fluoro substituents, suggesting a viable pathway for the synthesis of halogenated aminopyridinols. nih.gov

In addition to hydroxylation, biocatalytic systems for amination have been developed. Whole-cell biotransformation systems using E. coli have been engineered for reductive amination by coupling a transaminase and an amino acid dehydrogenase with cofactor recycling pathways. nih.gov Such systems can be applied to the synthesis of various primary amines. researchgate.net For example, a one-pot biocatalytic process co-expressing a carboxylic acid reductase and an ω-transaminase has been used to synthesize 3-(Aminomethyl)pyridine with a high yield, demonstrating the potential for enzymatic introduction of amino groups onto the pyridine core. researchgate.net

Table 2: Biotransformation of Pyridine Derivatives by Burkholderia sp. MAK1

| Substrate | Biocatalyst | Key Enzyme | Reaction Type | Product Feature |

|---|---|---|---|---|

| Pyridin-2-ols | Burkholderia sp. MAK1 cells | Pyridin-2-ol 5-monooxygenase | Hydroxylation | Oxidation at position 5. nih.gov |

| Pyridin-2-amines | Burkholderia sp. MAK1 cells | Pyridin-2-ol 5-monooxygenase | Hydroxylation | Oxidation at position 5. nih.gov |

| Substituted Pyridin-2-amines (including bromo) | Burkholderia sp. MAK1 cells | Pyridin-2-ol 5-monooxygenase | Hydroxylation | High regiospecificity for C5-hydroxylation. nih.gov |

Regioselective Synthesis Techniques for Aminobromopyridinols

Achieving the correct substitution pattern on the pyridine ring is a central challenge in synthesizing compounds like this compound. Regioselective synthesis techniques are therefore critical.

One established method for preparing aminobromopyridines is the Hofmann degradation reaction. A patented process describes the synthesis of various aminobromopyridines from their corresponding bromopyridine carboxamide precursors. google.com For instance, the treatment of 6-bromo-2-pyridinecarboxamide with an alkaline solution of bromine (or chlorine) and sodium hydroxide leads to the formation of 2-amino-6-bromopyridine. google.com The regioselectivity is dictated by the position of the carboxamide group on the starting bromopyridine ring. This method provides a direct route to specific isomers of aminobromopyridine. google.com

The inherent tautomerism of hydroxypyridines also plays a crucial role in directing reactivity for regioselective synthesis. Substituted 4-hydroxypyridines can exist in equilibrium with their 4-pyridone tautomeric form, and this equilibrium can be influenced by the solvent and substituents. rsc.org This behavior determines the ability of the molecule to undergo substitution reactions at the hydroxyl group versus other positions on the ring, a key consideration for the multi-step synthesis of functionalized pyridinols. rsc.org By carefully choosing reaction conditions, it is possible to control the site of subsequent chemical modifications, enabling the regioselective construction of complex pyridine derivatives.

Table 3: Regioselective Synthesis of Aminobromopyridines via Hofmann Degradation

| Starting Material (Bromopyridine Carboxamide) | Reagents | Product | Yield |

|---|---|---|---|

| 6-Bromo-2-pyridinecarboxamide | NaOH, Br2, H2O | 2-Amino-6-bromopyridine | Not specified |

Exploration of 6 Amino 2 Bromopyridin 3 Ol As a Versatile Synthetic Building Block

Applications in the Elaboration of Complex Organic Molecules

The unique electronic and steric properties of 6-Amino-2-bromopyridin-3-ol make it an ideal starting material for the synthesis of complex organic structures. The pyridine (B92270) ring itself is a common motif in pharmacologically active compounds, and the attached functional groups offer multiple handles for diversification and molecular elaboration.

The structure of this compound is primed for the construction of fused heterocyclic systems. The ortho-relationship of the amino and hydroxyl groups can be exploited in condensation reactions with various reagents to form new, annulated rings. For instance, derivatives of aminopyridines are known to be key precursors in the synthesis of bicyclic systems such as pyrido[2,3-b]pyrazines through reactions with dicarbonyl compounds. This type of transformation involves the sequential condensation of the amino group and the adjacent ring nitrogen with the dicarbonyl moiety to form a new pyrazine (B50134) ring fused to the original pyridine core.

While specific examples starting directly from this compound are not extensively detailed in peer-reviewed literature, its structural analogy to other 2-aminopyridine (B139424) derivatives strongly supports its utility in similar synthetic strategies. The presence of the bromo and hydroxyl substituents provides additional sites for modification either before or after the formation of the fused ring system, enabling the creation of highly decorated and complex heterocyclic frameworks.

The true synthetic versatility of this compound lies in the differential reactivity of its three functional groups. Each site can be addressed with a high degree of chemoselectivity, allowing for the stepwise introduction of diverse molecular fragments.

The bromine atom at the 2-position is particularly valuable for carbon-carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for example, enables the reaction of the bromopyridine with various organoboron reagents to introduce new aryl, heteroaryl, or alkyl groups. wikipedia.orgresearchgate.netlibretexts.org Similarly, the Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling the bromo-position with a wide range of primary and secondary amines. nih.govwikipedia.org

The amino group at the 6-position can undergo standard transformations such as acylation to form amides, sulfonamides, or ureas. It can also be used as a nucleophile in substitution reactions. The hydroxyl group at the 3-position can be alkylated to form ethers or acylated to form esters, providing another avenue for molecular diversification. The ability to perform these transformations selectively is key to its role as a versatile building block.

| Functional Group | Position | Reaction Type | Potential Introduced Functionality |

|---|---|---|---|

| Bromo | 2 | Suzuki-Miyaura Coupling | Aryl, Heteroaryl, Alkenyl, Alkyl groups |

| Bromo | 2 | Buchwald-Hartwig Amination | Primary, Secondary, and various N-heterocyclic amines |

| Bromo | 2 | Sonogashira Coupling | Alkynyl groups |

| Amino | 6 | Acylation / Sulfonylation | Amides, Carbamates, Ureas, Sulfonamides |

| Amino | 6 | Reductive Amination | Substituted secondary or tertiary amines |

| Hydroxyl | 3 | O-Alkylation (e.g., Williamson Ether Synthesis) | Alkoxy, Aryloxy ethers |

| Hydroxyl | 3 | O-Acylation | Ester groups |

Contribution to Combinatorial and Library Synthesis

Substituted aminopyridine scaffolds are of significant interest in medicinal chemistry, frequently appearing in the structure of kinase inhibitors and other targeted therapeutics. google.com The multiple functionalization points on this compound make it an attractive scaffold for the generation of chemical libraries used in drug discovery. By systematically varying the substituents at the bromo, amino, and hydroxyl positions, a large number of structurally diverse analogs can be synthesized.

However, a review of current scientific and patent literature does not provide specific examples of this compound being utilized as the core building block in a formally documented combinatorial library synthesis.

Role in the Development of Functional Materials

The development of advanced materials often relies on organic molecules that can be linked together to form larger structures or that possess specific electronic or surface properties.

In principle, bifunctional molecules can serve as monomers for polymerization. While this compound has multiple reactive sites, its use as a monomer or precursor for creating specific polymeric architectures is not described in the available scientific and patent literature.

Functional coatings are designed to impart specific surface properties to a material. Organic molecules can be integrated into coatings to provide features like corrosion resistance, hydrophobicity, or specific binding capabilities. At present, there are no documented applications of this compound in the development of novel coating technologies within the public research domain.

Computational Chemistry and Theoretical Characterization of 6 Amino 2 Bromopyridin 3 Ol

Quantum Chemical Studies of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the electronic properties and reactivity of molecules. For 6-Amino-2-bromopyridin-3-ol, these studies are crucial for understanding its intrinsic chemical nature.

Methodology and Key Findings:

Theoretical computations for this compound would typically be performed using DFT methods, such as the B3LYP functional, with a suitable basis set like 6-311++G(d,p). researchgate.net Such calculations yield optimized molecular geometry, vibrational frequencies, and a wealth of electronic descriptors.

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. chemrevlett.com

Global reactivity descriptors, derived from the HOMO and LUMO energies, can be calculated to predict the molecule's behavior in chemical reactions. These descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Table 1: Representative Quantum Chemical Descriptors (Note: The following values are illustrative, based on typical results for similar pyridine (B92270) derivatives, as specific published data for this compound is not available.)

| Parameter | Description | Illustrative Value |

| HOMO Energy | Highest Occupied Molecular Orbital energy; relates to electron-donating ability. | -5.5 eV |

| LUMO Energy | Lowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability. | -1.0 eV |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. | 4.5 eV |

| Electronegativity (χ) | The power of an atom in a molecule to attract electrons to itself. | 3.25 eV |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer. | 2.25 eV |

| Global Electrophilicity (ω) | A measure of the stabilization in energy when the system acquires an additional electronic charge. | 2.35 eV |

The distribution of electron density, visualized through molecular electrostatic potential (MEP) maps, can identify the electron-rich and electron-poor regions of the molecule. For this compound, the oxygen and nitrogen atoms would be expected to be regions of high electron density (electronegative potential), making them likely sites for electrophilic attack.

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical studies often focus on a static, minimum-energy structure, molecules are dynamic entities that exist in a variety of conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of a molecule over time, providing insights into its flexibility and the accessible shapes it can adopt. mdpi.com

Methodology and Expected Outcomes:

An MD simulation of this compound would be initiated from its optimized geometry. The molecule would be placed in a simulation box, typically solvated with an explicit solvent like water, to mimic physiological conditions. The system's behavior is then simulated over a period of nanoseconds, governed by a chosen force field (e.g., CHARMM36 or AMBER) that defines the interatomic forces. nih.gov

Analysis of the simulation trajectory provides key information:

Root Mean Square Deviation (RMSD): This parameter tracks the deviation of the molecule's backbone atoms from the initial structure over time. A stable RMSD indicates that the simulation has reached equilibrium. nih.gov

Conformational Clustering: By analyzing the trajectory, different stable or semi-stable conformations can be identified. This is particularly important for understanding how the molecule might adapt its shape to fit into a biological receptor.

Intramolecular Hydrogen Bonding: MD simulations can reveal the dynamics of intramolecular hydrogen bonds, for instance, between the hydroxyl and amino groups, and how these interactions influence the molecule's preferred conformation.

The results of MD simulations can reveal whether the molecule is largely rigid or possesses significant flexibility, a crucial factor for its interaction with biological targets. mdpi.com

Table 2: Representative Conformational Analysis Parameters from MD Simulation (Note: This table illustrates the type of data generated from an MD simulation.)

| Parameter | Description | Illustrative Finding |

| Simulation Time | The total time duration of the molecular dynamics simulation. | 100 ns |

| Equilibration Time | The initial period of the simulation excluded from analysis to allow the system to relax. | First 10 ns |

| Average RMSD | The average Root Mean Square Deviation of the molecule's heavy atoms after equilibration. | 0.15 nm |

| Major Conformers | The number of distinct, significantly populated conformational clusters identified. | 2 |

| Key Dihedral Angle (C2-C3-O-H) | The torsion angle that defines the orientation of the hydroxyl group. | Bimodal distribution, indicating two preferred orientations. |

In Silico Prediction of Biological Activity

In silico methods use computational models to predict the biological activity of a molecule before it is synthesized and tested in a lab, saving time and resources. For this compound, these methods can suggest potential protein targets and predict its pharmacokinetic properties.

Molecular Docking:

Molecular docking is a primary tool for predicting the binding orientation and affinity of a small molecule to a protein target. A docking study would involve preparing the 3D structure of this compound and a target protein of interest. The docking algorithm then samples numerous possible binding poses and scores them based on factors like electrostatic and van der Waals interactions.

For instance, given the structural alerts present in similar heterocyclic compounds, potential targets could include protein kinases or viral proteases. A study on a related compound, 6-amino-3-bromo-2-methylpyridine, investigated its interaction with the SARS-CoV-2 main protease, yielding a binding energy that suggested potential inhibitory activity. researchgate.net A similar approach for this compound could identify its most likely biological partners and key binding interactions (e.g., hydrogen bonds, hydrophobic contacts).

ADMET Prediction:

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital for drug development. Computational tools can estimate these properties based on the molecule's structure. For this compound, these predictions would provide early indications of its drug-likeness.

Table 3: Representative In Silico Predictions for Biological Activity (Note: These are examples of predictions that can be generated using various ADMET and docking software.)

| Parameter | Prediction Type | Illustrative Result |

| Binding Affinity | Molecular Docking | -7.5 kcal/mol (against a hypothetical kinase target) |

| Lipinski's Rule of Five | Drug-Likeness | Compliant (e.g., Molecular Weight < 500, LogP < 5) |

| Human Intestinal Absorption | ADMET | High |

| Blood-Brain Barrier Permeation | ADMET | Low to Moderate |

| CYP450 Inhibition | Toxicity | Potential inhibitor of CYP2D6 isoform |

Mechanistic Investigations of Chemical Reactions

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions, providing a level of detail that is often inaccessible through experimental means alone. DFT calculations can be used to map the entire potential energy surface of a reaction involving this compound.

Methodology and Application:

To investigate a potential reaction, such as a substitution or cyclization reaction, one would model the reactants, transition states, intermediates, and products. By calculating the energies of each of these species, a reaction energy profile can be constructed.

The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. Locating the transition state structure and calculating its vibrational frequencies (to confirm it has a single imaginary frequency) is a key step. mdpi.com

For example, a study on the formation of a researchgate.netnih.govdithiolo[3,4-b]pyridine system from related precursors used DFT calculations to propose a detailed, multi-step mechanism. The calculations revealed that the rate-limiting step was the cyclization to form the dihydropyridine (B1217469) ring, and they quantified the activation barrier for this step. mdpi.com A similar computational investigation could be applied to understand the synthesis of this compound or its subsequent reactions, providing a rational basis for optimizing reaction conditions.

Table 4: Representative Data from a Mechanistic Investigation (Note: The values are hypothetical for a representative reaction, such as an N-alkylation.)

| Reaction Species | Description | Relative Energy (kcal/mol) |

| Reactants | This compound + Electrophile | 0.0 |

| Transition State 1 (TS1) | The energy barrier for the initial association. | +15.2 |

| Intermediate 1 | A transient species formed after the first step. | -5.8 |

| Transition State 2 (TS2) | The rate-limiting energy barrier for the main bond formation. | +25.5 |

| Products | The final N-alkylated pyridinol derivative. | -12.3 |

Future Research Directions and Emerging Opportunities for 6 Amino 2 Bromopyridin 3 Ol

Innovation in Sustainable and Green Synthesis Protocols

The synthesis of functionalized pyridines is a cornerstone of modern organic chemistry. However, the increasing emphasis on environmental stewardship necessitates the development of greener and more sustainable synthetic routes. For 6-Amino-2-bromopyridin-3-ol, future research is anticipated to pivot away from traditional, often harsh, synthesis methods towards more eco-friendly alternatives.

Innovations in this area are likely to concentrate on several key approaches. The use of catalytic systems, particularly those based on earth-abundant metals, could offer highly efficient and selective pathways to this molecule, minimizing waste and energy consumption. Biocatalysis, employing enzymes or whole-cell systems, represents another promising frontier. The inherent selectivity of enzymes could allow for the direct and controlled introduction of functional groups onto the pyridine (B92270) ring, potentially starting from readily available precursors.

Furthermore, the principles of continuous flow chemistry are expected to be applied to the synthesis of this compound. Flow reactors provide enhanced control over reaction parameters, leading to higher yields, improved safety, and easier scalability. The development of a continuous flow process for this compound would represent a significant advancement in its efficient and sustainable production.

Table 1: Comparison of Potential Green Synthesis Strategies for this compound

| Synthesis Strategy | Potential Advantages | Research Focus |

| Metal Catalysis | High efficiency, selectivity, potential for C-H activation routes. | Development of non-precious metal catalysts (e.g., iron, copper). |

| Biocatalysis | High selectivity (regio-, stereo-), mild reaction conditions, renewable resources. | Identification and engineering of suitable enzymes (e.g., aminases, halogenases). |

| Flow Chemistry | Enhanced safety, scalability, process control, and potential for automation. | Reactor design, optimization of reaction parameters, and integration of purification steps. |

| Photoredox Catalysis | Access to novel reaction pathways, use of visible light as a renewable energy source. | Development of suitable photosensitizers and exploration of radical-based transformations. |

Exploration of Uncharted Biological Activities and Novel Therapeutic Indications

The pyridine scaffold is a well-established pharmacophore found in numerous approved drugs. The specific combination of substituents in this compound suggests a high potential for diverse biological activities. Future research will likely involve extensive screening of this compound and its derivatives against a wide array of biological targets.

The presence of the amino and hydroxyl groups makes the molecule a candidate for hydrogen bonding interactions with biological macromolecules, such as enzymes and receptors. The bromine atom can serve as a handle for further chemical modification or may participate in halogen bonding, a type of non-covalent interaction that is gaining recognition in drug design.

Initial exploration is predicted to focus on areas where substituted pyridines have already shown promise, such as oncology, neurodegenerative diseases, and infectious diseases. High-throughput screening campaigns, coupled with computational modeling and structure-activity relationship (SAR) studies, will be instrumental in identifying novel therapeutic indications for this compound. The development of a focused library of derivatives, exploring modifications at the amino, bromo, and hydroxyl positions, will be a key strategy in unlocking its full therapeutic potential.

Integration into Advanced Functional Materials and Nanotechnology

The unique electronic and structural features of this compound make it an attractive building block for the creation of advanced functional materials. The aromatic pyridine ring, with its electron-withdrawing nitrogen atom, combined with the electron-donating amino and hydroxyl groups, creates a push-pull electronic system. This characteristic is highly desirable for applications in organic electronics.

Future research is expected to explore the incorporation of this molecule into organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The bromine atom provides a reactive site for polymerization or for grafting the molecule onto surfaces and nanoparticles, opening up possibilities in the development of novel sensors and coatings.

In the realm of nanotechnology, this compound could serve as a versatile ligand for the surface functionalization of quantum dots and metallic nanoparticles. The amino and hydroxyl groups can coordinate to metal surfaces, while the pyridine ring and bromine atom can be used to tune the electronic properties and reactivity of the resulting nanomaterials. Such functionalized nanoparticles could find applications in catalysis, bioimaging, and targeted drug delivery.

Table 2: Potential Applications of this compound in Materials Science

| Application Area | Relevant Molecular Properties | Potential Research Direction |

| Organic Electronics | Push-pull electronic structure, aromatic core. | Synthesis of conjugated polymers and small molecules for OLEDs and OPVs. |

| Sensors | Functional groups for analyte interaction, potential for fluorescence modulation. | Development of chemosensors for metal ions or biologically relevant molecules. |

| Nanoparticle Functionalization | Coordinating amino and hydroxyl groups, reactive bromine atom. | Surface modification of quantum dots and metallic nanoparticles for catalysis and bioimaging. |

| Smart Coatings | Ability to be polymerized or grafted onto surfaces. | Creation of stimuli-responsive or self-healing coating materials. |

Development of Advanced Analytical Methodologies for Complex Research Matrices

As research into the synthesis, biological activity, and material applications of this compound progresses, the need for advanced analytical methodologies to detect and quantify this compound in complex matrices will become paramount. Future efforts in this area will likely focus on developing highly sensitive and selective analytical techniques.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is expected to be the workhorse for the quantitative analysis of this compound in biological fluids, environmental samples, and material extracts. The development of specific fragmentation pathways in MS/MS will be crucial for unambiguous identification and quantification.

Furthermore, capillary electrophoresis (CE) could offer a high-resolution separation alternative to HPLC, particularly for the analysis of small sample volumes. The development of novel spectroscopic methods, potentially leveraging the intrinsic fluorescence of the molecule or its derivatives, could lead to the creation of rapid and cost-effective screening tools. These advanced analytical methods will be essential for pharmacokinetic studies, metabolism research, and quality control of materials incorporating this versatile compound.

Q & A

Q. What are the common synthetic routes for 6-Amino-2-bromopyridin-3-ol, and what reaction conditions are critical for high yield?

- Methodological Answer : The synthesis typically involves bromination of aminopyridinol precursors. A validated approach uses N-bromosuccinimide (NBS) as the brominating agent in acetic acid under reflux (70–80°C) for 6–8 hours . Alternative routes include coupling reactions, such as iridium-catalyzed cross-coupling with Hantzsch ester, achieving ~57% yield after purification via flash chromatography (10–50% ethyl acetate/hexanes) . Key factors for optimization include solvent polarity, catalyst loading (e.g., 0.01 equiv [Ir(ppy)₂(dtbbpy)]PF₆), and inert atmosphere to prevent side reactions.

Q. How should this compound be stored and handled to ensure stability?

- Methodological Answer : Store at 2–8°C in a dark place under inert atmosphere (argon/nitrogen) to prevent degradation via oxidation or hydrolysis . Use protective gloves (nitrile), particulate-filter respirators, and barrier creams to minimize dermal exposure (hazard statements: H315, H319, H335) . Avoid aqueous environments; use anhydrous solvents (e.g., dichloromethane) during reactions to preserve the hydroxyl and amino groups.

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions via chemical shifts (e.g., pyridine ring protons at δ 6.8–8.2 ppm; hydroxyl proton at δ 5.2–5.5 ppm) .

- LC-MS : Confirm molecular weight (189.01 g/mol) using electrospray ionization (ESI+) with m/z 190.0 [M+H]⁺ .

- HPLC : Achieve >95% purity using a C18 column (mobile phase: 0.1% formic acid in acetonitrile/water) .

- FT-IR : Verify functional groups (N-H stretch: ~3350 cm⁻¹; C-Br: ~560 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling involving this compound?

- Methodological Answer : Use Pd(PPh₃)₄ (5 mol%) with cesium carbonate as a base in 1,4-dioxane at 100°C for 1 hour under inert conditions . Pre-purify the boronic acid partner (e.g., 2-furylboronic acid) to eliminate inhibitors. Monitor reaction progress via TLC (ethyl acetate/hexanes 3:7). Post-coupling, isolate the biaryl product via silica gel chromatography. Note that electron-donating groups (e.g., -NH₂) on the pyridine ring may reduce Pd catalyst efficiency, requiring higher temperatures (110–120°C) .

Q. What strategies are effective in analyzing the structure-activity relationships (SAR) of this compound derivatives?

- Methodological Answer :

- Derivatization : Synthesize analogs via substitution at the bromine (e.g., azide, thiocyanate) or hydroxyl group (e.g., acetylation) to assess functional group contributions .

- Biological Assays : Test antimicrobial activity using MIC assays (e.g., E. coli ATCC 25922) or kinase inhibition via ELISA (e.g., PIM1 kinase IC₅₀ profiling) .

- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to correlate electronic properties (HOMO/LUMO) with observed bioactivity .

Q. What are the challenges in achieving regioselective substitution in this compound, and how can they be addressed?

- Methodological Answer : Competing reactivity at the bromine (C2) and hydroxyl (C3) positions complicates regioselectivity. Solutions include:

- Directing Groups : Introduce temporary protecting groups (e.g., acetyl on -OH) to steer electrophilic substitution toward C2 .

- Metalation : Use LDA at -78°C to deprotonate the amino group, enabling selective C4 functionalization .

- Cross-Coupling : Prioritize Buchwald-Hartwig amination over Ullmann-type reactions to minimize side products at elevated temperatures .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.